Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
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Overview
Description
Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-: is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with various aldehydes or ketones. For the specific compound Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-, the synthesis can be achieved through the reaction of 2-aminothiophenol with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, benzothiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of drugs for the treatment of various diseases .
Industry: Benzothiazole derivatives are used as vulcanization accelerators in the rubber industry. They also find applications in the production of dyes, pigments, and optical brighteners .
Mechanism of Action
The mechanism of action of benzothiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with specific molecular targets such as enzymes or receptors. For example, some benzothiazole derivatives inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death . The trifluoromethyl group in Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzimidazole: Contains a nitrogen atom in place of sulfur in the thiazole ring.
Uniqueness: The presence of the trifluoromethyl group in Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other applications .
Properties
CAS No. |
66172-01-8 |
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Molecular Formula |
C10H5F6NS |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H5F6NS/c11-9(12,13)7(10(14,15)16)8-17-5-3-1-2-4-6(5)18-8/h1-4,7H |
InChI Key |
ICQSBRFDHDJZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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